2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)
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Overview
Description
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is an organic compound with a complex structure that includes two 3,4-dihydro-2H-pyran rings connected by an ethane-1,2-diylbis(oxymethylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a protective group in peptide synthesis.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol, diacetate: This compound has a similar ethane-1,2-diylbis(oxymethylene) structure but with different functional groups.
Butane-1,4-diol diglycidyl ether: This compound has a similar bis(oxymethylene) structure but with different ring systems.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is unique due to its specific combination of 3,4-dihydro-2H-pyran rings and ethane-1,2-diylbis(oxymethylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and materials science .
Biological Activity
The compound 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two 3,4-dihydro-2H-pyran moieties connected by an ethane-1,2-diyl linker.
Pharmacological Effects
Research indicates that compounds containing the 3,4-dihydro-2H-pyran structure exhibit a range of biological activities. Notably, derivatives of 3,4-dihydro-2H-pyran have shown significant affinity for adenosine receptors, particularly A2A and A3 subtypes. The compound's structural modifications can lead to enhanced receptor selectivity and potency.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyran ring can significantly influence the biological activity of the compound. For instance, substituents at various positions on the pyran ring can enhance or diminish receptor binding affinity and selectivity.
Key Findings:
- The presence of electron-withdrawing groups at specific positions on the pyran moiety increases activity.
- Removal or alteration of functional groups can lead to a loss of pharmacological efficacy.
Case Study 1: Adenosine Receptor Interactions
In a study investigating the binding affinity of various derivatives of 3,4-dihydro-2H-pyran for adenosine receptors, it was found that certain modifications resulted in compounds with significantly improved selectivity for A2A and A3 receptors. Compound 3 , derived from the modification of 3,4-dihydro-2H-pyran, exhibited a K_i value of 3.76 nM at A2A receptors, showcasing its potential as a therapeutic agent in anti-inflammatory treatments .
Case Study 2: Antihypertensive Effects
Another study evaluated the antihypertensive properties of compounds related to 3,4-dihydro-2H-pyran. The results indicated that certain derivatives effectively reduced blood pressure in spontaneously hypertensive rats at doses as low as 1 mg/kg. The mechanism was hypothesized to involve modulation of vascular smooth muscle activity through adenosine receptor pathways .
Toxicity Profile
The toxicity assessment of 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) indicates moderate acute toxicity with an LD50 ranging from 1640 to 3740 mg/kg when administered orally to rats. Symptoms observed included staggering and respiratory distress . Further studies are required to assess chronic exposure effects and potential long-term health impacts.
Properties
CAS No. |
143149-10-4 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
InChI Key |
MVXDNDWEXFAWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)COCCOCC2CCC=CO2 |
Origin of Product |
United States |
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